molecular formula C6H4Br2N2O2 B8493906 4,5-Dibromo-2-nitroaniline

4,5-Dibromo-2-nitroaniline

Cat. No.: B8493906
M. Wt: 295.92 g/mol
InChI Key: QIDSVLUIWDDFKL-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-nitroaniline (CAS: Not explicitly provided; molecular formula: C₆H₃Br₂N₂O₂) is a halogenated nitroaniline derivative synthesized through a multi-step process involving bromination, acetylation, nitration, and hydrolysis. Its synthesis starts with 3-bromoaniline, which undergoes sequential bromination and nitration to yield the final product with a total yield of 51% .

This compound serves as a precursor in pharmaceutical research, particularly in synthesizing dihydroquinoxalinone derivatives for biological evaluation . Its reactivity, such as hydrogenation with Raney Nickel under 55 psi H₂, demonstrates its utility in generating reduced intermediates for further functionalization .

Properties

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

4,5-dibromo-2-nitroaniline

InChI

InChI=1S/C6H4Br2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2

InChI Key

QIDSVLUIWDDFKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

4,5-Dibromo-2-nitroaniline belongs to a class of halogenated nitroanilines. Key structural analogs include compounds with varying halogen substituents (Br vs. Cl), positional isomers, and derivatives with additional functional groups. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound - C₆H₃Br₂N₂O₂ ~296 197–205 Precursor for dihydroquinoxalinones; used in antiviral agent synthesis
4,5-Dichloro-2-nitroaniline 6641-64-1 C₆H₃Cl₂N₂O₂ 207.01 Not reported Similar reactivity for reductions; less lipophilic than brominated analogs
2,4-Dibromo-6-nitroaniline 827-23-6 C₆H₃Br₂N₂O₂ 295.918 Not reported Positional isomer; used in dye intermediates
4-Bromo-2-fluoro-6-nitroaniline 517920-70-6 C₆H₃BrFN₂O₂ 234.99 Not reported Fluorine substitution enhances electronegativity; potential for agrochemicals
N-Acetyl-3,5-dibromo-2-nitroaniline 855929-29-2 C₈H₅Br₂N₂O₃ 354.94 Not reported Acetylated derivative; improved stability for storage

Key Comparison Points

Substituent Effects :

  • Halogen Type : Bromine imparts higher molecular weight and lipophilicity compared to chlorine, influencing solubility and biological activity. For instance, this compound’s bromine substituents enhance steric hindrance, slowing reduction kinetics compared to 4,5-Dichloro-2-nitroaniline .
  • Positional Isomerism : 2,4-Dibromo-6-nitroaniline (vs. This compound) exhibits distinct electronic properties due to nitro group placement, altering its reactivity in electrophilic substitutions .

Synthetic Utility :

  • This compound is selectively etherified at the C5 position to synthesize diphenyl ethers, a step critical in developing antiviral agents .
  • Chlorinated analogs like 4,5-Dichloro-2-nitroaniline are cheaper to produce but less effective in reactions requiring strong electron-withdrawing groups .

Thermal Stability :

  • The brominated analog’s higher melting point (197–205°C) vs. unsubstituted nitroanilines (e.g., 2-nitroaniline, mp 70–74°C ) reflects enhanced intermolecular forces from halogen bonds.

Biological Relevance :

  • Bromine’s hydrophobicity increases cell membrane penetration, making this compound a preferred intermediate in drug discovery over chlorine analogs .

Research Findings and Discrepancies

  • Melting Point Variability : The observed discrepancy in melting points (197–199°C vs. 204–205°C) may arise from polymorphic forms or impurities during synthesis .
  • Hydrogenation Efficiency : this compound requires Raney Nickel and high-pressure H₂ for reduction, whereas dichloro analogs react under milder conditions due to smaller halogen size .

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